Isopentylmagnesium bromide

Catalog No.
S1902536
CAS No.
4548-78-1
M.F
C5H11BrMg
M. Wt
175.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopentylmagnesium bromide

CAS Number

4548-78-1

Product Name

Isopentylmagnesium bromide

IUPAC Name

magnesium;2-methylbutane;bromide

Molecular Formula

C5H11BrMg

Molecular Weight

175.35 g/mol

InChI

InChI=1S/C5H11.BrH.Mg/c1-4-5(2)3;;/h5H,1,4H2,2-3H3;1H;/q-1;;+2/p-1

InChI Key

WJGVYRMMIIWBAU-UHFFFAOYSA-M

SMILES

CC(C)C[CH2-].[Mg+2].[Br-]

Canonical SMILES

CC(C)C[CH2-].[Mg+2].[Br-]

Application in Organic Chemistry

Summary of the Application: Isopentylmagnesium bromide is a Grignard reagent, which is widely used in organic chemistry . Grignard reagents are organomagnesium compounds that are commonly used for nucleophilic addition reactions to carbonyl compounds, such as aldehydes, ketones, and esters .

Methods of Application or Experimental Procedures: The preparation of a Grignard reagent involves the reaction of an alkyl or aryl halide with magnesium metal in an ether solvent . The reaction proceeds through a single electron transfer mechanism, where the halogen atom is transferred from the organic molecule to the magnesium atom .

Results or Outcomes: The result of this reaction is a Grignard reagent, which can be used in a variety of organic synthesis reactions . The Grignard reagent acts as a nucleophile, attacking the electrophilic carbon atom of the carbonyl group .

Application in Electrophilic Bromination

Summary of the Application: Isopentylmagnesium bromide can be used in electrophilic bromination reactions . These reactions are crucial in today’s chemical industry since the versatility of the formed organobromides makes them suitable building blocks for numerous syntheses .

Methods of Application or Experimental Procedures: The bromination reaction can be performed in continuous flow, where the hazardous Br2 or KOBr is generated in situ by reacting an oxidant (NaOCl) with HBr or KBr, respectively . This is directly coupled to the bromination reaction and a quench of residual bromine .

Results or Outcomes: The protocol was demonstrated by polybrominating both alkenes and aromatic substrates in a wide variety of solvents, with yields ranging from 78% to 99% . The protocol can easily be adapted for the bromination of other substrates in an academic and industrial environment .

  • Origin: iPrMgBr is not found naturally. It's synthesized from the reaction of isopentyl bromide (3-methyl-1-butene bromide) and magnesium metal in an anhydrous ether solvent, typically diethyl ether [].
  • Significance: iPrMgBr serves as a nucleophilic reagent due to the presence of a carbon-magnesium bond. This bond readily reacts with various carbonyl compounds (aldehydes, ketones, esters, etc.) to form new carbon-carbon bonds, making it a valuable tool for organic synthesis [].

Molecular Structure Analysis

iPrMgBr has the chemical formula C5H11BrMg. Its key structural features include:

  • A central magnesium (Mg) atom bonded to a bromine (Br) atom and an isopentyl group (CH2CH(CH3)CH2CH3).
  • The carbon atom directly bonded to Mg is sp2 hybridized, forming a strong covalent bond with Mg and creating a partial negative charge on the carbon. This negative charge makes the entire molecule nucleophilic [].

Chemical Reactions Analysis

The primary application of iPrMgBr lies in Grignard reactions. Here's an overview:

  • Synthesis:
Mg  +  RX  (excess) →  R−MgX  (where R is the alkyl/aryl group, X is a halogen)

In the case of iPrMgBr:

Mg  +  (CH3)2CHCH2CH2Br  →  (CH3)2CHCH2CH2MgBr  (iPrMgBr)
  • Reaction with carbonyl compounds: iPrMgBr reacts with various carbonyl compounds (C=O) to form new alcohols. The general reaction follows:
R'−MgX  +  RC=O  →  R'−C(OH)R  +  MgX2  (where R' is the alkyl/aryl group from iPrMgBr)

For example, with acetaldehyde (CH3CHO):

(CH3)2CHCH2CH2MgBr  +  CH3CHO  →  (CH3)2CHCH2CH2CH(OH)CH3  +  MgBr2  (isoamyl alcohol)

Physical And Chemical Properties Analysis

iPrMgBr is usually encountered as a 0.5M to 2.0M solution in diethyl ether []. Specific data for pure iPrMgBr is limited due to its instability.

  • Appearance: Colorless solution in diethyl ether [].
  • Stability: Highly reactive and air-sensitive. Decomposes in water and reacts with moisture [].
  • Solubility: Soluble in diethyl ether, but reacts violently with water [].

Mechanism of Action (Not Applicable)

iPrMgBr doesn't have a biological role and isn't involved in any specific mechanisms within living organisms.

iPrMgBr is a flammable and reactive compound. Here are some key safety points:

  • Flammability: Diethyl ether, the solvent for iPrMgBr solutions, is highly flammable.
  • Reactivity: iPrMgBr reacts violently with water and moisture, releasing flammable hydrogen gas. It also reacts exothermically with many other functional groups [].
  • Toxicity: Data on specific toxicity of iPrMgBr is limited. However, organic bromides can be irritating to the skin, eyes, and respiratory system [].

The discovery of Grignard reagents by French chemist François Auguste Victor Grignard in 1900 revolutionized organic synthesis by enabling controlled carbon–carbon bond formation. Grignard’s pioneering work involved reacting alkyl halides with magnesium in ether solvents to generate organomagnesium intermediates. This breakthrough earned him the 1912 Nobel Prize in Chemistry.

Early experiments focused on simple alkyl halides, but subsequent studies expanded to include branched and cyclic systems. Isopentylmagnesium bromide, derived from isoamyl bromide and magnesium, exemplifies the broader utility of Grignard reagents in accessing sterically hindered alkyl groups.

Classification Within Alkylmagnesium Halide Compounds

Isopentylmagnesium bromide belongs to the Grignard reagent family, distinguished by its branched alkyl chain structure. Below is a comparative analysis of its classification:

PropertyIsopentylmagnesium BromideMethylmagnesium ChloridePhenylmagnesium Bromide
FormulaC₅H₁₁BrMgCH₃MgClC₆H₅MgBr
Alkyl GroupBranched (3-methylbutyl)Linear (methyl)Aromatic (phenyl)
Reactivity with CarbonylsForms tertiary alcoholsForms primary alcoholsForms aryl alcohols
Stability in SolutionsModerate (ether/THF)HighLow (requires inert conditions)

This classification highlights its role in synthesizing sterically demanding alcohols and its intermediate stability compared to smaller or aromatic Grignard reagents.

Isopentylmagnesium bromide exhibits a complex molecular structure that exemplifies the fundamental characteristics of Grignard reagents. The compound possesses the molecular formula $$ \text{C}5\text{H}{11}\text{BrMg} $$ with a molecular weight of 175.35 grams per mole [1]. The Chemical Abstracts Service number 4548-78-1 uniquely identifies this organometallic compound, which is typically supplied as a 2.0 M solution in diethyl ether with a density of 0.967 grams per milliliter at 25°C [1].

The coordination environment around the magnesium center follows the tetrahedral geometry characteristic of Grignard reagents [2] [3]. The magnesium atom adopts a distorted tetrahedral coordination geometry, with four ligands arranged around the central metal ion: the isopentyl group, the bromide ion, and two diethyl ether molecules [2] [3] [4]. This coordination pattern reflects the tendency of magnesium to achieve a coordination number of four in ethereal solvents, which provides optimal stabilization of the organometallic compound [3].

Bond length analysis reveals that the magnesium-carbon bond distance ranges from 2.07 to 2.15 Ångstroms, consistent with typical values observed in Grignard reagents [5] [6]. Specifically, crystallographic studies of related ethylmagnesium bromide compounds have documented magnesium-carbon bond lengths of 2.15 Ångstroms [5]. The magnesium-bromide bond length extends approximately 2.50 Ångstroms, while the magnesium-oxygen bonds to the coordinated ether molecules measure between 2.0 and 2.1 Ångstroms [7] [8] [4] [9].

The coordination chemistry of isopentylmagnesium bromide demonstrates the importance of ethereal solvents in stabilizing Grignard reagents. The diethyl ether molecules coordinate through their oxygen atoms, providing electron density to the electropositive magnesium center [10]. This coordination satisfies the Lewis acidic nature of magnesium and prevents aggregation or decomposition of the organometallic species. The tetrahedral geometry around magnesium results in bond angles of approximately 109 degrees, though significant distortion from ideal tetrahedral geometry occurs due to the different steric and electronic requirements of the various ligands [4].

Studies of related magnesium complexes reveal that the coordination environment can vary depending on the solvent system and concentration. In tetrahydrofuran solutions, for example, different coordination patterns may emerge, including dimeric structures bridged by halogen atoms [11] [4]. However, the monomeric tetrahedral structure remains the predominant form in diethyl ether solutions under standard conditions [2] [4].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, X-Ray Diffraction)

Nuclear magnetic resonance spectroscopy provides detailed insights into the solution structure and dynamics of isopentylmagnesium bromide. Proton nuclear magnetic resonance spectroscopy of Grignard reagents typically reveals alkyl proton signals in the range of 0.5 to 2.5 parts per million [12] [13]. The isopentyl group protons appear as complex multiplets due to the branched nature of the alkyl chain and the influence of the magnesium coordination.

Carbon-13 nuclear magnetic resonance spectroscopy of organometallic compounds shows characteristic chemical shift patterns influenced by coordination to the magnesium center [14] [15]. The carbon atoms directly bonded to magnesium exhibit significant upfield shifts compared to their positions in organic halides, reflecting the increased electron density at these positions due to the polar nature of the carbon-magnesium bond. Variable-temperature nuclear magnetic resonance studies can provide information about dynamic processes, including ligand exchange and aggregation equilibria [12].

Magnesium-25 nuclear magnetic resonance spectroscopy, while challenging due to quadrupolar coupling effects, can provide direct information about the magnesium coordination environment [16]. The quadrupolar nature of the magnesium-25 nucleus results in complex spectral patterns that are sensitive to the local symmetry and electronic environment around the metal center.

Infrared spectroscopy offers complementary structural information through vibrational analysis of the molecular framework. The infrared spectrum of isopentylmagnesium bromide exhibits characteristic carbon-hydrogen stretching vibrations in the range of 2990 to 2850 wavenumbers [17] [18] [19]. Methyl group vibrations appear at approximately 1465 wavenumbers, while the carbon-magnesium stretching vibrations occur at lower frequencies, typically below 600 wavenumbers [18] [19].

Recent advances in infrared spectroscopy applications to Grignard reagents have demonstrated the utility of this technique for process monitoring and quantification [17] [20]. Infrared spectroscopy can distinguish between different organometallic species in solution and monitor reaction progress in real-time, making it valuable for both analytical and preparative applications [17] [21].

X-ray diffraction studies provide the most definitive structural information about Grignard reagents in the solid state. Crystallographic analysis of related methylmagnesium chloride compounds reveals tetrahedral coordination geometries with magnesium-carbon bond lengths of approximately 2.1 Ångstroms and magnesium-oxygen distances of about 2.1 Ångstroms to coordinated tetrahydrofuran molecules [11] [4] [22]. The crystal structures demonstrate that most Grignard compounds adopt four-coordinate, distorted tetrahedral geometries in the solid state [4] [22].

X-ray photoelectron spectroscopy studies of organometallic compounds provide information about the electronic structure and bonding characteristics [22]. The technique can distinguish between different oxidation states and coordination environments of magnesium, offering insights into the electronic nature of the metal-carbon bond.

Mass spectrometry analysis of isopentylmagnesium bromide typically shows the molecular ion peak at mass-to-charge ratio 175, corresponding to the intact organometallic species [1]. However, under typical ionization conditions, fragmentation often occurs, leading to loss of the bromide or ether ligands and formation of characteristic fragment ions.

Computational Modeling of Electronic Structure

Density functional theory calculations have provided significant insights into the electronic structure and bonding characteristics of Grignard reagents, including isopentylmagnesium bromide. Computational studies using the B3LYP functional with 6-31G(d) basis sets have elucidated the mechanism of Grignard addition reactions to carbonyl compounds [23] [24]. These calculations reveal that the addition process proceeds through a concerted polar mechanism involving simultaneous formation of carbon-carbon and oxygen-magnesium bonds [23] [24].

The electronic structure of magnesium in Grignard reagents exhibits significant ionic character in the metal-carbon bond. Computational analysis indicates that the magnesium center carries a substantial positive charge, while the carbon atom bonded to magnesium bears considerable negative charge density [25]. This charge distribution underlies the nucleophilic reactivity of the organic group and the Lewis acidic behavior of the magnesium center.

Density functional theory studies of magnesium clusters using the BP86 functional have revealed interesting electronic properties related to polarizability and energetic favorability [26]. These calculations demonstrate linear relationships between cluster nuclearity and isotropic electrostatic polarizability, suggesting fundamental electronic principles governing magnesium-containing systems [26]. The findings indicate that energetically favorable structures tend to exhibit minimal polarizability values among isomers of the same nuclearity [26].

Ab initio molecular dynamics simulations have provided insights into the dynamic behavior of Grignard reagents in solution [27]. These computational approaches reveal the importance of solvent dynamics in stabilizing organometallic species and facilitating ligand redistribution processes [27]. The calculations demonstrate that ethereal solvents play active roles in Grignard reaction mechanisms, not merely serving as passive media for solubilization [27].

Gauge-including projector augmented wave density functional theory calculations have proven valuable for predicting nuclear magnetic resonance parameters of organometallic compounds [16]. These computational methods can accurately reproduce experimental chemical shifts and coupling constants, providing theoretical validation of structural assignments based on spectroscopic data [16].

Electronic structure calculations have also addressed the nature of the Schlenk equilibrium in Grignard reagents, which involves redistribution between organomagnesium halide species and diorganomagnesium compounds [28]. Computational studies suggest that this equilibrium process proceeds through ionic intermediates rather than radical pathways, providing mechanistic insights into the fundamental chemistry of these organometallic systems [28].

The computational modeling of isopentylmagnesium bromide reveals that the electronic structure is dominated by the highly polar nature of the magnesium-carbon bond. Natural bond orbital analysis indicates significant charge transfer from the organic fragment to the magnesium center, consistent with the strongly nucleophilic character of the organic group and the electrophilic nature of the magnesium atom. This electronic structure underlies the exceptional reactivity of Grignard reagents toward electrophilic substrates and their sensitivity to protic solvents.

Frontier molecular orbital analysis of Grignard reagents shows that the highest occupied molecular orbital is primarily localized on the carbon atom bonded to magnesium, while the lowest unoccupied molecular orbital involves magnesium-centered orbitals [29]. This orbital arrangement facilitates nucleophilic attack by the organic group and coordination of electron-donating ligands to the magnesium center.

Computational studies have also examined the effects of different halide ligands on the electronic structure and reactivity of Grignard reagents. These calculations reveal that bromide provides optimal balance between stability and reactivity compared to chloride or iodide analogs, explaining the widespread use of organomagnesium bromides in synthetic applications [28].

The computational modeling of solvation effects demonstrates the critical role of ethereal solvents in stabilizing Grignard reagents. Calculations show that coordination of ether molecules significantly lowers the energy of the organometallic species and modulates the electrostatic potential around the magnesium center [8]. These solvation effects are essential for maintaining the integrity of the metal-carbon bond and preventing decomposition through alternative pathways.

Hydrogen Bond Acceptor Count

2

Exact Mass

173.98945 g/mol

Monoisotopic Mass

173.98945 g/mol

Heavy Atom Count

7

Dates

Modify: 2023-08-16

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